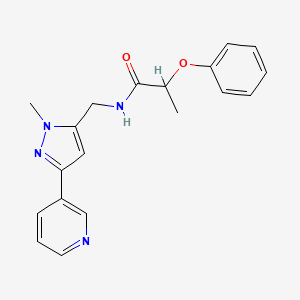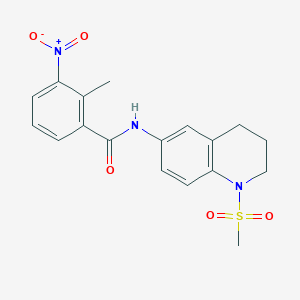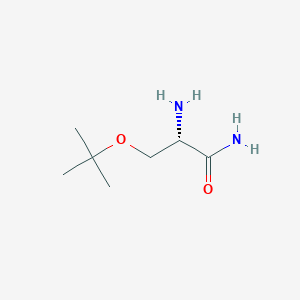
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile” is a complex organic molecule that contains several functional groups. These include a piperazine ring, a phenyl group, an oxazole ring, and a nitrile group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction involving a diamine . The oxazole ring could be formed through a cyclization reaction . The nitrile group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The piperazine ring is a six-membered ring with two nitrogen atoms. The oxazole ring is a five-membered ring containing an oxygen atom and a nitrogen atom. The phenyl group is a six-membered carbon ring, and the nitrile group consists of a carbon triple-bonded to a nitrogen .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present. For example, the piperazine ring could undergo reactions typical of amines, such as acid-base reactions. The oxazole ring could undergo reactions at the nitrogen or oxygen atoms. The nitrile group could undergo reactions such as hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like the nitrile group could make this compound soluble in polar solvents. The presence of the aromatic phenyl group could contribute to its stability .Scientific Research Applications
Chemical Synthesis and Biological Activities
The research community has shown interest in the synthesis and biological evaluation of various piperazine derivatives due to their significant biological activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with antimicrobial activities, highlighting the potential of piperazine compounds in developing new antimicrobial agents (Bektaş et al., 2007). Similarly, Tietze et al. (2006) focused on synthesizing fluoroethoxy substituted derivatives as selective ligands for the dopamine subtype-4 receptor, suggesting the utility of piperazine derivatives in neurological research (Tietze et al., 2006).
Antimicrobial and Antitubercular Potential
Compounds containing piperazine and oxazole moieties, such as those studied by Temiz-Arpacı et al. (2005) and Foks et al. (2004), have been evaluated for their antimicrobial and tuberculostatic activities, indicating the potential of such compounds in addressing infectious diseases (Temiz-Arpacı et al., 2005); (Foks et al., 2004).
Potential in Neurological Disorders
Piperazine derivatives have also been explored for their pharmacological effects on neurological disorders. Kossakowski et al. (2008) synthesized compounds with significant affinity to serotonin receptors, indicating the relevance of piperazine derivatives in developing treatments for psychiatric conditions (Kossakowski et al., 2008).
Anticancer Properties
Research on piperazine clubbed with 2-azetidinone derivatives by Khanam et al. (2018) demonstrated anticancer activities against human cervical cancer HeLa cells through apoptosis induced by oxidative stress, suggesting a promising direction for cancer treatment research (Khanam et al., 2018).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its structure and properties. For example, if this compound is a drug, it could have side effects or toxicities that need to be considered. It’s also important to handle this compound safely in the lab, as it could be harmful if ingested or inhaled, or if it comes into contact with the skin .
Future Directions
The future research directions for this compound could involve further studying its properties and potential applications. For example, if this compound shows promising biological activity, it could be further optimized and tested as a potential drug. Additionally, new synthetic routes to this compound could be explored .
properties
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-17-9-5-4-8-16(17)20(27)25-10-12-26(13-11-25)21-18(14-23)24-19(28-21)15-6-2-1-3-7-15/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLTVCDYOGHPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,NZ)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2896039.png)

![methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate](/img/structure/B2896041.png)
![7-Tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896042.png)




![3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2896050.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2896051.png)


![3-(2-Chlorophenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2896058.png)